![molecular formula C17H13ClN2OS2 B2503219 3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477855-78-0](/img/structure/B2503219.png)
3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one" is a derivative of quinazolinone, a bicyclic compound consisting of a fusion of benzene and quinazoline rings. Quinazolinone derivatives have been extensively studied due to their diverse pharmacological activities, including antihistaminic, antibacterial, and antitubercular properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones involves the characterization of compounds by IR, 1H-NMR, and mass spectral data, with purity determined by elemental analysis . Another study describes the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, starting from 4-chlorophenoxyacetic acid and proceeding through esterification, treatment with hydrazine hydrate, ring closure, and final substitution at the thiol position . Similarly, the synthesis of N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one derivatives is confirmed by IR and 1H NMR .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often confirmed using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. Crystal structure analysis, including determination of empirical formula, system, space group, unit cell parameters, and volume, is also employed to elucidate the structure of these compounds, as demonstrated in the synthesis of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one .
Chemical Reactions Analysis
Quinazolinone derivatives undergo various chemical reactions during their synthesis. Alkylation reactions, for example, are used to introduce alkyl groups into the molecule, as seen in the preparation of 1,5-dihydro-3H-1,2,4-thiadiazolo[3,4-b]quinazolin-5-one 2,2-dioxides . The S-arylation method is another reaction used to synthesize quinazolinone derivatives, which is characterized by its simplicity and high conversion rates .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are closely related to their molecular structure. These compounds exhibit a range of biological activities, including H1-antihistaminic activity with negligible sedative properties , antibacterial activity against both gram-negative and gram-positive bacteria , and antitubercular activity . The crystal structure and Hirshfeld surface analysis provide insights into the intermolecular interactions and electrostatic potential surface, which are crucial for understanding the biological activities of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
- The compound has been synthesized and functionalized through various organic reactions, including intramolecular electrophilic cyclization, leading to different derivatives with potential biological activity. For instance, the reaction with halogens and chalcogen tetrahalides has been used to produce linearly fused thiazoloquinazolinium trihalides, among other derivatives (N. Kut, M. Onysko, & V. Lendel, 2020).
Tellurium-containing Compounds Synthesis
- Research has focused on synthesizing tellurium-containing compounds, a subset of organometallic compounds, due to their wide range of biological activities and importance in forming new carbon-carbon bonds. One method involves the reaction of arylboronic acids with diarylditellurides. The reduction of sodium sulfite with salts of thiazoloquinazolinaryl dichlorotellurides has also been studied, resulting in biologically promising tellurides suitable for further functionalization (D. Kut, M. Kut, M. Onysko, & V. Lendel, 2022).
Chalcogenation and Biological Activity
- Oxo- and thio-substituted quinazolines, including thiazoloquinazolines, are highlighted for their antioxidant, antimicrobial, and antitumor activities. The electrophilic intramolecular cyclization of N-alkenyl derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one under the action of chalcogen tetrahalides has been studied, showcasing the synthesis of biologically active substances with diverse pharmacological action (D. Kut, М.М. Kut, M. Onysko, I. Balog, & V. Lendel, 2021).
Pharmacological Evaluation
- Some derivatives of the compound have been synthesized for pharmacological evaluation as potential alpha1-adrenoceptor antagonists. The structure-activity relationship has been studied, and specific derivatives have shown high affinity and selectivity, indicating potential medicinal applications (J. Chern, P. Tao, K. Wang, A. Gutcait, S. Liu, M. Yen, S. Chien, & J. Rong, 1998).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS2/c18-11-5-7-13(8-6-11)22-9-12-10-23-17-19-15-4-2-1-3-14(15)16(21)20(12)17/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQDDSKLZOBRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)
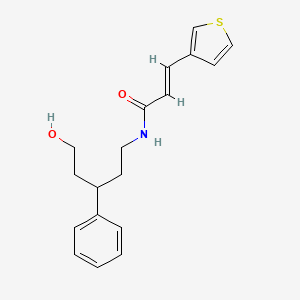
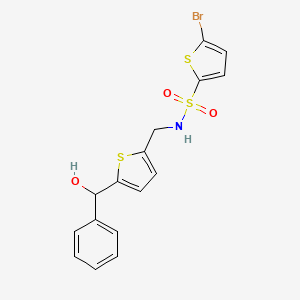

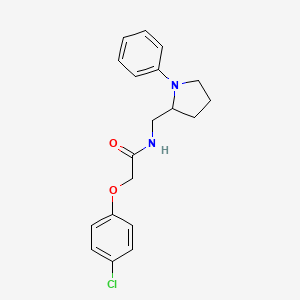
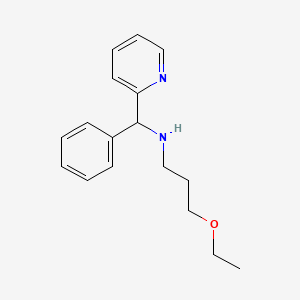
![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503151.png)


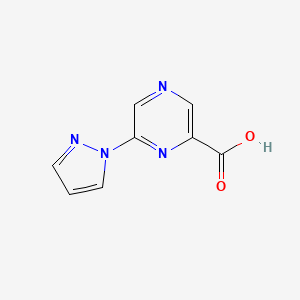
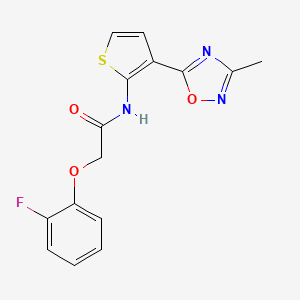
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)